molecular formula C9H6BrClN2O2S B1520121 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride CAS No. 1174064-62-0

4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

Cat. No.: B1520121
CAS No.: 1174064-62-0
M. Wt: 321.58 g/mol
InChI Key: LRYXAJMNOSSJDD-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride ( 1174064-62-0) is a high-purity, crystalline organic building block of significant value in medicinal chemistry research. This compound serves as a critical electrophilic intermediate for the synthesis of novel benzenesulfonamide derivatives through nucleophilic substitution reactions with various amines . Its primary research application is in the development of potential therapeutic agents against neglected tropical diseases. Scientific studies have demonstrated that sulfonamide compounds synthesized from this core structure exhibit promising in vitro antileishmanial activity against Leishmania infantum and Leishmania amazonensis strains, with some derivatives showing activity profiles comparable to the reference drug pentamidine but with lower cytotoxicity . The molecule features a brominated pyrazole ring conjugated to a reactive benzenesulfonyl chloride group, with a molecular formula of C9H6BrClN2O2S and a molecular weight of 321.57 g/mol . It is characterized by a melting point of 144-146°C and must be handled as a moisture-sensitive material, requiring storage under nitrogen at ambient temperatures to preserve its reactivity . This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic applications. Researchers should consult the Safety Data Sheet prior to use and adhere to all recommended handling procedures for corrosive substances.

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYXAJMNOSSJDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670722
Record name 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174064-62-0
Record name 4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174064-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromo-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention due to its potential biological activities. This compound features a brominated pyrazole moiety, which is often associated with various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

The molecular formula of this compound is C9H6BrClN2O2SC_9H_6BrClN_2O_2S, with a molar mass of approximately 321.58 g/mol. The sulfonyl chloride functional group contributes to the compound's reactivity, making it a versatile intermediate in organic synthesis and a potential candidate for biological activity studies .

Biological Activity Overview

Research indicates that compounds containing pyrazole and sulfonamide functionalities often exhibit significant biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group may enhance this activity by disrupting bacterial protein synthesis pathways .
  • Antiparasitic Activity : Certain pyrazole derivatives have demonstrated efficacy against Leishmania species, which are responsible for leishmaniasis. Compounds similar to this compound have been evaluated for their antileishmanial properties, showing promising results comparable to established treatments like pentamidine .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The incorporation of the bromine atom in the pyrazole ring may enhance lipophilicity and improve interactions with biological targets. A detailed SAR analysis can help identify which modifications lead to increased potency against specific pathogens.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antibacterial Evaluation : A study on pyrazole derivatives found that some exhibited MIC values as low as 15.625 μM against Staphylococcus aureus, indicating strong antibacterial potential. The mechanism was linked to inhibition of protein synthesis and disruption of nucleic acid production .
  • Antileishmanial Activity : In vitro assays demonstrated that derivatives similar to this compound showed IC50 values ranging from 0.059 mM to 0.072 mM against Leishmania infantum and L. amazonensis, suggesting effective antiparasitic action with lower cytotoxicity compared to conventional drugs .
  • Molecular Docking Studies : Computational studies have been employed to predict binding affinities of pyrazole derivatives with various enzymes, providing insights into their mechanisms of action and guiding further optimization for enhanced activity .

Comparative Analysis Table

The following table summarizes the biological activities of selected pyrazole derivatives compared to this compound:

CompoundActivity TypeMIC/IC50 ValuesReference
This compoundAntibacterialTBDCurrent Study
5-Amino-1-(phenyl)-pyrazoleAntileishmanialIC50 = 0.070 mM
Pyrazole Derivative AAntibacterialMIC = 15.625 μM
Pyrazole Derivative BAntifungalMIC = 106.91 μM

Scientific Research Applications

Medicinal Chemistry Applications

The compound serves as an intermediate in synthesizing various pharmaceutical compounds, particularly those targeting enzyme inhibition and receptor modulation.

Antileishmanial Activity

One significant application of derivatives of this compound is in the treatment of leishmaniasis. Research has demonstrated that certain derivatives exhibit potent activity against Leishmania infantum and Leishmania amazonensis. For instance, compounds synthesized from pyrazole derivatives showed IC50 values comparable to established treatments like pentamidine but with lower cytotoxicity .

Table 1: Antileishmanial Activity of Pyrazole Derivatives

CompoundIC50 (µM) against L. infantumIC50 (µM) against L. amazonensis
3b5970
3e6572

Biological Studies

In biological research, this compound can act as a probe in biochemical assays to study enzyme activity and protein interactions. Its sulfonyl chloride group allows for the formation of covalent bonds with nucleophilic sites on enzymes or proteins, facilitating the investigation of their mechanisms .

Material Science Applications

The unique properties of this compound make it suitable for developing new materials with specific electronic or optical characteristics. The incorporation of bromine in the pyrazole ring may enhance the material's properties, making it useful for applications in sensors or advanced electronic devices .

Synthesis and Evaluation of Pyrazole Derivatives

A study focused on synthesizing a series of 4-(1H-pyrazol-1-yl)benzenesulfonamides highlighted the importance of structural modifications on biological activity. Molecular modeling indicated that electronic properties significantly influence the interaction with parasitic targets .

Anti-inflammatory Properties

Research has also indicated that compounds similar to this compound possess anti-inflammatory properties, making them potential candidates for treating various inflammatory disorders. A patent describes their utility in treating conditions such as arthritis and gastrointestinal diseases .

Comparison with Similar Compounds

Key Properties:

  • Purity : Available at 95–97% purity from suppliers like Otto Chemie and AlfaAesar .
  • Applications : Used as a derivatizing agent in analytical chemistry (e.g., for estrogen metabolite analysis) and as a precursor in medicinal chemistry for synthesizing bioactive sulfonamides .

Comparison with Similar Compounds

The compound is structurally and functionally compared to three classes of analogs: (1) Pyrazole-substituted benzenesulfonyl chlorides , (2) Halogenated benzenesulfonyl chlorides , and (3) Functionalized sulfonyl chlorides .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties/Applications Reference
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride C₁₀H₇BrClN₂O₂S 363.60 -SO₂Cl, 4-bromo-pyrazole High reactivity in sulfonylation; derivatization agent
4-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride C₁₀H₉ClN₂O₂S 256.71 -SO₂Cl, 1-methyl-pyrazole Lower steric hindrance; mp 76.5–78.5°C
5-(4-Bromo-1H-pyrazol-1-yl)-2-methylbenzenesulfonyl chloride C₁₀H₈BrClN₂O₂S 335.60 -SO₂Cl, 2-methyl, 5-bromo-pyrazole Isomeric variation; reduced electrophilicity due to methyl group
Dansyl chloride C₁₂H₁₂ClNO₂S 269.75 -SO₂Cl, dimethylaminonaphthalene Fluorescent derivatization; high solubility in organic solvents
4-(Pentadecafluoroheptyl)benzenesulfonyl chloride C₁₃H₅ClF₁₅O₂S 548.67 -SO₂Cl, perfluorinated chain Hydrophobic; used in surfactant synthesis

Reactivity and Electronic Effects

  • Electron-Withdrawing Groups : The bromine atom in this compound enhances the electrophilicity of the -SO₂Cl group compared to methyl-substituted analogs (e.g., 4-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride), making it more reactive toward nucleophiles like amines .
  • Steric Effects : Bulkier substituents (e.g., perfluorinated chains in 4-(pentadecafluoroheptyl)benzenesulfonyl chloride) reduce reaction rates in sterically constrained environments .

Thermal and Solubility Properties

  • Melting Points : Methyl-substituted analogs (e.g., 4-(1-methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride) exhibit lower melting points (76.5–78.5°C) than brominated derivatives, likely due to reduced molecular symmetry .
  • Solubility: Perfluorinated analogs are highly soluble in non-polar solvents, whereas the bromo-pyrazole derivative is more soluble in polar aprotic solvents like DMF .

Research Findings and Industrial Relevance

  • Medicinal Chemistry : Brominated pyrazole-sulfonyl chlorides are pivotal in synthesizing kinase inhibitors and antimicrobial agents. For example, sulfonamides derived from this compound show enhanced binding affinity to target enzymes compared to methyl-substituted analogs .
  • Analytical Chemistry : This compound’s derivatization efficiency for estrogens is comparable to dansyl chloride but with fewer interference peaks in chromatographic analysis .

Preparation Methods

Electrophilic Aromatic Substitution with Chlorosulfonic Acid

The key reaction to obtain this compound is the regioselective electrophilic aromatic substitution of the aromatic ring with chlorosulfonic acid (ClSO3H).

  • Reaction Conditions:

    • Reagents: Chlorosulfonic acid
    • Substrate: 4-(4-bromo-1H-pyrazol-1-yl)benzene or closely related 1-phenylpyrazole derivatives
    • Temperature: Typically controlled to avoid overreaction or degradation
    • Time: Reaction time varies but generally sufficient to achieve good conversion
  • Mechanism:
    Chlorosulfonic acid acts as a sulfonylating agent, introducing the sulfonyl chloride (-SO2Cl) group at the para position of the benzene ring relative to the pyrazolyl substituent. The reaction is regioselective due to electronic and steric factors.

  • Outcome:
    The product, this compound, is obtained in good yield, typically purified by recrystallization or chromatographic methods.

Example from Literature

In a study involving related derivatives, 4-(4-bromo-5-chloro-3-methyl-1H-pyrazol-1-yl)benzenesulfonyl chloride was obtained by treating the corresponding 1-phenylpyrazole derivative with chlorosulfonic acid, yielding the sulfonyl chloride in good yield and purity.

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting material 4-(4-bromo-1H-pyrazol-1-yl)benzene Prepared or commercially available
Sulfonylation reagent Chlorosulfonic acid (ClSO3H) Strong electrophilic sulfonylating agent
Reaction temperature Usually 0–50 °C Controlled to prevent side reactions
Reaction time 1–4 hours Monitored by TLC or other analytical methods
Solvent Often neat or in inert solvent (e.g., dichloromethane) Depends on scale and purification needs
Yield Good to excellent (typically >70%) High regioselectivity observed
Purification Recrystallization or chromatography Ensures removal of unreacted starting material

Patent Information and Broader Context

The compound falls within a class of substituted pyrazolyl benzenesulfonamides described in patent US5466823A, which discusses various synthetic intermediates and their pharmaceutical applications. While the patent focuses on sulfonamide derivatives, the preparation of sulfonyl chlorides such as this compound is a critical step in the synthetic pathway.

Summary of Research Findings and Notes

  • The preparation method relies heavily on the regioselective electrophilic aromatic substitution of chlorosulfonic acid on the pyrazolyl-substituted benzene ring.
  • The reaction conditions are mild and allow for high yields with good selectivity.
  • The sulfonyl chloride product is a versatile intermediate for further functionalization into sulfonamide derivatives.
  • Literature and patents confirm the reproducibility and scalability of this method.
  • Analytical data (e.g., IR, NMR) from related derivatives support the structural assignment and purity of the sulfonyl chloride products.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of 4-(4-bromo-1H-pyrazol-1-yl)benzene with chlorosulfonic acid. Key steps include:

  • Substrate Preparation : Ensure the pyrazole ring is brominated at the 4-position and coupled to the benzene ring prior to sulfonylation.
  • Sulfonylation : React with chlorosulfonic acid under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate).

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for pyrazole protons (δ 7.8–8.2 ppm, doublet) and aromatic benzene protons (δ 7.5–8.0 ppm, multiplet).
  • ¹³C NMR : Sulfonyl chloride carbon (δ ~140 ppm), brominated pyrazole carbons (δ ~110–120 ppm) .
  • IR : Strong S=O stretching at ~1360 cm⁻¹ and 1170 cm⁻¹, C-Br stretch at ~560 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak [M⁺] at m/z 331 (for C₉H₆BrClN₂O₂S) with isotopic patterns confirming bromine and chlorine .

Q. What safety precautions are critical when handling this compound, given its reactive sulfonyl chloride group?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation .
  • Storage : Store under inert gas (argon) at 2–8°C in a sealed, moisture-free container. Avoid contact with water, alcohols, or amines to prevent violent hydrolysis .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous halogenated waste .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level. Analyze electrostatic potential maps to identify electrophilic sites (sulfonyl chloride sulfur) .
  • Transition State Analysis : Model reactions with amines to predict activation energies for sulfonamide formation. Compare with experimental kinetic data .

Q. What challenges arise in crystallizing this compound, and how can SHELX refine its crystal structure?

  • Methodological Answer :

  • Crystallization : Use slow evaporation from acetonitrile at 4°C. The bromine atom may cause twinning; address this with TWIN/BASF commands in SHELXL .
  • Refinement : Employ SHELXL-2018 for anisotropic displacement parameters. Validate using R-factor convergence (<5%) and Hirshfeld surface analysis for intermolecular interactions .

Q. How does the electronic nature of the pyrazole ring influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Bromine as a Leaving Group : The 4-bromo substituent on the pyrazole enables Pd-catalyzed couplings. Optimize conditions with Pd(PPh₃)₄ (5 mol%), K₂CO₃, and aryl boronic acids in THF/H₂O (3:1) at 80°C .
  • Electronic Effects : The electron-withdrawing sulfonyl group deactivates the benzene ring, directing coupling to the pyrazole bromine. Confirm regioselectivity via NOESY .

Q. What strategies can mitigate competing side reactions (e.g., hydrolysis) during derivatization into sulfonamides?

  • Methodological Answer :

  • Controlled Reaction Conditions : Use anhydrous solvents (e.g., DMF) and Schlenk techniques to exclude moisture. Add amines in stoichiometric excess (1.2–1.5 eq) at 0°C .
  • In Situ Activation : For less nucleophilic amines, activate the sulfonyl chloride with DMAP (10 mol%) to accelerate substitution .

Q. What bioactivity has been reported for structurally related sulfonyl chloride derivatives, and how can this inform biological studies?

  • Methodological Answer :

  • Antimicrobial Activity : Analogues like 1-(benzothiazol-2-yl)pyrazole-4-sulfonyl chloride show MIC values of 2–8 µg/mL against S. aureus .
  • Enzyme Inhibition : Sulfonamides derived from similar compounds inhibit carbonic anhydrase IX (IC₅₀ ~50 nM). Use molecular docking (AutoDock Vina) to predict target binding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride
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4-(4-bromo-1H-pyrazol-1-yl)benzenesulfonyl chloride

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